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Compound of Interest

Compound Name: Elaidyl methane sulfonate

Cat. No.: B041934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical or experimental studies on the reactivity of Elaidyl Methane
Sulfonate (EMS) are not readily available in the current scientific literature. This guide provides

a comprehensive overview based on the well-established principles of alkyl methanesulfonate

chemistry, drawing parallels from studies on analogous short-chain and long-chain alkyl

methanesulfonates. The reactivity of the methanesulfonate functional group is largely governed

by the nature of the alkyl substituent, allowing for informed extrapolation to the elaidyl (trans-9-

octadecenyl) moiety.

Introduction to Elaidyl Methane Sulfonate and its
Reactivity
Elaidyl Methane Sulfonate (CH₃SO₂O(CH₂)₈CH=CH(CH₂)₇CH₃) is the ester of

methanesulfonic acid and elaidyl alcohol. As an alkyl methanesulfonate, its primary chemical

characteristic is its function as an alkylating agent. The methanesulfonate group is an excellent

leaving group, making the elaidyl carbon atom susceptible to nucleophilic attack. This reactivity

is of significant interest in various fields, including organic synthesis and toxicology, due to the

potential for alkylating biological macromolecules such as DNA.[1][2][3]

The reactivity of alkyl methanesulfonates is predominantly dictated by the structure of the alkyl

group, which influences the reaction mechanism, favoring either a unimolecular nucleophilic

substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. For primary alkyl
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methanesulfonates like Elaidyl Methane Sulfonate, the SN2 mechanism is generally expected

to be the major pathway. However, the long, sterically demanding elaidyl chain may introduce

complexities that could influence reaction rates and favor competing elimination reactions

under certain conditions.

Theoretical Framework of Reactivity
The reactivity of Elaidyl Methane Sulfonate can be understood through the lens of

computational chemistry, particularly Density Functional Theory (DFT), which is a powerful tool

for studying reaction mechanisms and predicting reactivity. Although specific DFT studies on

Elaidyl Methane Sulfonate are absent, studies on related alkyl sulfonates provide valuable

insights into the electronic structure and transition states of their reactions.[4]

Key factors influencing the reactivity include:

The Nature of the Leaving Group: The methanesulfonate anion (CH₃SO₃⁻) is a weak base

and therefore an excellent leaving group, which facilitates the departure of the group during

nucleophilic substitution.

The Structure of the Alkyl Group: The elaidyl group is a long, unsaturated primary alkyl chain.

While primary alkyl substrates typically favor SN2 reactions, the steric bulk of the C18 chain

may hinder the backside attack required for this mechanism, potentially slowing down the

reaction rate compared to smaller primary alkyl methanesulfonates. The presence of the

double bond is unlikely to directly participate in the reaction at the sulfonate center but could

influence the overall conformation and accessibility of the reaction site.

The Nucleophile: The strength and concentration of the nucleophile are critical. Stronger

nucleophiles will favor the SN2 pathway.

The Solvent: Polar aprotic solvents typically favor SN2 reactions, while polar protic solvents

can stabilize the carbocation intermediate of an SN1 reaction.

Quantitative Data on Alkyl Methanesulfonate
Reactivity
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The following table summarizes kinetic data for the hydrolysis of various alkyl

methanesulfonates, which serves as a proxy for their general reactivity towards nucleophiles.

Note the absence of data for Elaidyl Methane Sulfonate.

Alkyl
Methanesulfonate

Reaction Condition Rate Constant (k) Reference

Methyl

Methanesulfonate
Hydrolysis at 70°C Data not specified [5]

Ethyl

Methanesulfonate
Hydrolysis at 70°C Data not specified [5]

Isopropyl

Methanesulfonate
Hydrolysis at 70°C Data not specified [5]

2-Adamantyl Mesylate
Hydrolysis in water at

25°C

Estimated 3.1(5) ×

10⁻⁴ s⁻¹ (for tosylate)
[6]

Propan-2-yl Mesylate Hydrolysis in water
Relative rate data

available
[6]

Cyclohexyl Mesylate Hydrolysis in water
Relative rate data

available
[6]

It is important to note that the rate of reaction for Elaidyl Methane Sulfonate is expected to be

slower than that of smaller primary alkyl methanesulfonates due to increased steric hindrance.

Experimental Protocols for Studying Reactivity
Detailed experimental protocols for assessing the reactivity of alkyl methanesulfonates typically

involve kinetic studies, such as monitoring the rate of hydrolysis or the rate of reaction with a

specific nucleophile.

General Protocol for Hydrolysis Kinetics
Preparation of the Alkyl Methanesulfonate Solution: A stock solution of the alkyl

methanesulfonate is prepared in a suitable solvent (e.g., acetone, acetonitrile) to a known

concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b041934?utm_src=pdf-body
https://www.enovatia.com/wp-content/uploads/2018/03/Sulfonate-ester-kinetic-study.pdf
https://www.enovatia.com/wp-content/uploads/2018/03/Sulfonate-ester-kinetic-study.pdf
https://www.enovatia.com/wp-content/uploads/2018/03/Sulfonate-ester-kinetic-study.pdf
https://pubs.rsc.org/en/content/articlelanding/1978/p2/p29780000557
https://pubs.rsc.org/en/content/articlelanding/1978/p2/p29780000557
https://pubs.rsc.org/en/content/articlelanding/1978/p2/p29780000557
https://www.benchchem.com/product/b041934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Initiation: A specific volume of the stock solution is added to a buffered aqueous

solution at a constant temperature in a reaction vessel. The final concentration of the alkyl

methanesulfonate is typically in the micromolar to millimolar range.

Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.

Quenching: The reaction in the aliquot is quenched, for example, by rapid cooling or by the

addition of a reagent that consumes the remaining alkyl methanesulfonate.

Analysis: The concentration of the remaining alkyl methanesulfonate or the appearance of

the product is quantified using a suitable analytical technique, such as High-Performance

Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Data Analysis: The rate constant (k) is determined by plotting the natural logarithm of the

concentration of the alkyl methanesulfonate versus time, which should yield a straight line for

a first-order reaction.

Protocol for Genotoxicity Assessment (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical, which

is a consequence of its DNA alkylating ability.[1]

Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for

histidine (i.e., they cannot synthesize it) are used. These strains carry mutations in the genes

involved in histidine synthesis.

Exposure: The tester strains are exposed to various concentrations of the alkyl

methanesulfonate, both with and without a metabolic activation system (S9 mix from rat

liver).

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

Incubation: The plates are incubated for 48-72 hours.

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-

prototrophic state will grow and form colonies. The number of revertant colonies is counted

and compared to the number of spontaneous revertants in the negative control. A significant,
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dose-dependent increase in the number of revertant colonies indicates that the substance is

mutagenic.

Visualizing Reaction Mechanisms and Influences
Signaling Pathways and Experimental Workflows

SN2 Reaction Pathway
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Caption: Bimolecular Nucleophilic Substitution (SN2) Pathway.
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Caption: Unimolecular Nucleophilic Substitution (SN1) Pathway.
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Caption: Factors Influencing Reactivity of Alkyl Methanesulfonates.

Conclusion
While specific theoretical studies on Elaidyl Methane Sulfonate are currently lacking, a robust

understanding of its reactivity can be derived from the extensive literature on other alkyl

methanesulfonates. The primary mode of reactivity for Elaidyl Methane Sulfonate is expected

to be as an alkylating agent, likely proceeding through an SN2 mechanism. The long elaidyl

chain is predicted to introduce significant steric hindrance, leading to a slower reaction rate

compared to smaller primary alkyl methanesulfonates. The principles and experimental

protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug

development professionals to approach the study and handling of Elaidyl Methane Sulfonate
and other long-chain alkyl sulfonate esters. Further dedicated computational and experimental

studies on this specific molecule are warranted to fully elucidate its reactivity profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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